molecular formula C12H12N4O6 B6361087 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine CAS No. 877994-05-3

4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine

Cat. No.: B6361087
CAS No.: 877994-05-3
M. Wt: 308.25 g/mol
InChI Key: GQBMXJBLDORDGT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine involves multiple steps, including nitration, reduction, and coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented due to its specialized use in research. it is typically produced in small batches under controlled laboratory conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as hydroxide ions and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

IUPAC Name

2,4-dinitrophenolate;4-methoxypyridin-1-ium-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5.C6H9N2O/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;1-9-6-2-4-8(7)5-3-6/h1-3,9H;2-5H,7H2,1H3/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBMXJBLDORDGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=[N+](C=C1)N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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